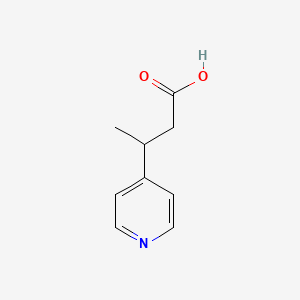

3-(Pyridin-4-yl)butanoic acid

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)butanoic acid can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids and halides under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-quality reference standards and precise reaction conditions to ensure the purity and consistency of the final product .

化学反应分析

Esterification

3-(Pyridin-4-yl)butanoic acid undergoes esterification with alcohols to form corresponding esters. This reaction is catalyzed by strong acids such as sulfuric acid.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Ethanol + H₂SO₄ | Reflux in ethanol | Ethyl 3-(pyridin-4-yl)butanoate | |

| Methanol + H₂SO₄ | Reflux in dichloromethane | Methyl 3-(pyridin-4-yl)butanoate |

The pyridine ring’s electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. Purification typically involves recrystallization or chromatography.

Decarboxylation

Thermal decarboxylation removes CO₂ from the carboxylic acid group, yielding 3-(pyridin-4-yl)propane.

| Conditions | Product | Mechanistic Notes | Reference |

|---|---|---|---|

| Heating under reflux | 3-(Pyridin-4-yl)propane | Proceeds via a six-membered cyclic transition state |

The reaction is accelerated by basic conditions or metal catalysts, though specific data on activation energy or yields remain underexplored in available literature.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ (lithium aluminum hydride) | Anhydrous ether or THF, 0°C to RT | 3-(Pyridin-4-yl)butanol |

The reduction proceeds via nucleophilic acyl substitution, where LiAlH₄ delivers hydride ions to the carbonyl carbon. The pyridine ring remains intact during this process.

Acid-Base Reactions

The carboxylic acid group (pKa ≈ 4.8) readily deprotonates in basic media to form the conjugate base.

The pyridine nitrogen (pKa ≈ 5.7) can also accept protons, enabling dual acid-base reactivity in aqueous solutions .

Interaction with Nucleophiles

The compound participates in nucleophilic substitutions at the carbonyl group, forming amides or acid chlorides:

-

Amide formation :

Reagents like thionyl chloride (SOCl₂) are used to activate the acid before amide coupling .

Key Mechanistic and Structural Influences

-

Pyridine ring effects : The electron-deficient pyridine ring increases the acidity of the carboxylic acid (compared to butanoic acid) and stabilizes transition states via resonance.

-

Steric factors : The substituent’s position on the pyridine ring influences reaction rates and regioselectivity in electrophilic substitutions .

科学研究应用

3-(Pyridin-4-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and as a reference standard in pharmaceutical testing

作用机制

The mechanism of action of 3-(Pyridin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

- 4-(Pyridin-3-yl)butanoic acid

- 4-(Pyridin-2-yl)butanoic acid

- 4-(Pyridin-4-yl)butanoic acid

Uniqueness: 3-(Pyridin-4-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research and industrial applications .

生物活性

3-(Pyridin-4-yl)butanoic acid, also known as 4-amino-3-(pyridin-4-yl)butanoic acid, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring attached to a butanoic acid moiety. This unique structure contributes to its diverse biological activities.

Research indicates that this compound interacts with various molecular targets in biological systems. Notably, it has been studied for its effects on:

- Enzyme Modulation : The compound may influence enzyme activity, potentially affecting metabolic pathways.

- Receptor Interaction : It shows promise in modulating receptor activity, which could lead to therapeutic effects in various conditions.

1. Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases.

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This mechanism suggests its applicability in treating inflammatory diseases.

3. Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antioxidant Effects :

- A study evaluated the antioxidant capacity of this compound using various assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent in therapeutic applications.

-

Anti-inflammatory Research :

- In vitro experiments demonstrated that the compound could inhibit the expression of pro-inflammatory markers in macrophages. This finding supports its use in developing anti-inflammatory therapies.

-

Neuroprotection Study :

- A study focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could reduce neuronal cell death and improve cognitive function in animal models.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminobutyric Acid | Contains a butyric acid moiety | Known for its role as a neurotransmitter |

| 4-Piperidine Butyric Acid | Contains a piperidine ring | Different ring structure affects reactivity |

| 4-Oxo-4-(3-pyridyl)butanoic Acid | Contains a keto group instead of an amino group | Alters potential biological activity |

The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and biological activity compared to these similar compounds.

属性

IUPAC Name |

3-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSQGRVBIOODEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300196 | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373356-33-3 | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373356-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。